molecular formula C18H14Cl2N2O2 B11155808 N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide

Cat. No.: B11155808
M. Wt: 361.2 g/mol
InChI Key: CRQKXSIDOFEZEZ-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. It features a 2-hydroxyquinoline-4-carboxamide core, a privileged scaffold known for diverse biological activities, coupled with a 2-(2,4-dichlorophenyl)ethyl side chain. This molecular architecture suggests potential for multiple research applications. The 2-hydroxyquinoline-4-carboxamide pharmacophore is a validated structure in anticancer agent discovery. Research on closely related analogues, specifically N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, has demonstrated potent activity against a range of cancer cell lines, including prostate (PC-3), breast (MCF-7), colon (HCT-116), and liver (SK-HEP-1) cancers . These compounds have also shown inhibition of human germ cell alkaline phosphatase (hGC-ALP), an enzyme with connectivity to cancer development, providing a potential mechanistic pathway for their anticancer effects . Furthermore, the quinoline-carboxamide structure is a key motif in antiviral research. Molecular hybridization techniques using this core have been successfully applied in the development of novel HIV-1 integrase inhibitors . These inhibitors function by mimicking the pharmacophores of known drugs, chelating metal ions in the enzyme's active site and blocking the integration of viral DNA into the host genome . The 2,4-dichlorophenyl moiety, a common feature in agrochemicals and pharmaceuticals, may contribute to the molecule's lipophilicity and its ability to interact with specific biological targets. Researchers can leverage this compound as a key intermediate or lead structure for developing novel therapeutic agents targeting oncology or infectious diseases, and for probing related biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

N-[2-(2,4-dichlorophenyl)ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-6-5-11(15(20)9-12)7-8-21-18(24)14-10-17(23)22-16-4-2-1-3-13(14)16/h1-6,9-10H,7-8H2,(H,21,24)(H,22,23)

InChI Key

CRQKXSIDOFEZEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Approach

The MCR involves condensation of an aldehyde, pyruvic acid, and an amine. For N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide, the aldehyde component must introduce the 2-hydroxy group. 2-Hydroxybenzaldehyde derivatives react with pyruvic acid and 2-(2,4-dichlorophenyl)ethylamine under solvent-free conditions at 80°C using Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg) as a catalyst. This magnetically recoverable catalyst facilitates imine formation, cyclization, and aromatization via anomeric-based oxidation (Scheme 1).

Key Reaction Parameters

  • Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)

  • Temperature : 80°C

  • Solvent : Solvent-free

  • Yield : 85–92% (based on analogous reactions)

Post-Synthetic Hydroxylation

Alternatively, quinoline-4-carboxylic acid derivatives lacking the 2-hydroxy group can undergo hydroxylation. Microwave-assisted nitration followed by reduction, as described in the synthesis of ring-substituted 4-hydroxyquinolin-2-ones, offers a regioselective route. Nitration at position 2 using HNO₃ in polyphosphoric acid (PPA) under microwave irradiation (250°C, 2 hours) introduces the nitro group, which is reduced to hydroxyl using Sn/HCl.

Functionalization to 2-Hydroxyquinoline-4-Carboxylic Acid

Direct Hydroxylation via Catalytic Oxidation

Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables in situ hydroxylation during the MCR by activating C–H bonds via n→σ* and π→σ* interactions. This avoids separate hydroxylation steps, streamlining synthesis.

Selective Protection and Deprotection

For substrates sensitive to oxidation, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prior to MCR ensures compatibility. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group post-cyclization.

Amide Bond Formation: Coupling 2-Hydroxyquinoline-4-Carboxylic Acid with 2-(2,4-Dichlorophenyl)ethylamine

Acid Chloride Intermediate

Activation of the carboxylic acid as its chloride is critical. Thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux converts 2-hydroxyquinoline-4-carboxylic acid to the corresponding acid chloride. Subsequent reaction with 2-(2,4-dichlorophenyl)ethylamine in acetonitrile (MeCN) at 0–25°C yields the carboxamide.

Optimized Conditions

  • Activation : SOCl₂ (2 equiv), DCM, reflux, 4 hours

  • Coupling : 2-(2,4-Dichlorophenyl)ethylamine (1.1 equiv), MeCN, 12 hours

  • Yield : 78–85%

Carbodiimide-Mediated Coupling

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate direct coupling without isolating the acid chloride. This method minimizes side reactions and improves scalability.

Procedure

  • 2-Hydroxyquinoline-4-carboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv) in DMF, 0°C, 1 hour.

  • Add 2-(2,4-dichlorophenyl)ethylamine (1.1 equiv), stir at 25°C for 24 hours.

  • Purify by silica gel chromatography (EtOAc/hexane 1:1).
    Yield : 70–75%

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography (EtOAc/hexane) removes unreacted amine and byproducts.

  • Recrystallization from ethanol or iPrOH enhances purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR : Key signals include the quinoline aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (δ 10.2 ppm, broad), and dichlorophenyl ethyl chain (δ 3.6–4.0 ppm).

  • LCMS : [M+H]⁺ at m/z 403.1 (calculated for C₁₈H₁₅Cl₂N₂O₂).

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagents Yield (%) Purity (%) Scalability
MCR with in situ hydroxylationFe₃O₄@SiO₂@urea–thiazole85–9295High
Post-synthetic hydroxylationHNO₃/PPA, Sn/HCl65–7090Moderate
EDC/HOBt couplingEDC, HOBt, DMF70–7598High

Challenges and Optimization Strategies

Regioselectivity in Hydroxylation

Unwanted hydroxylation at positions 3 or 8 is mitigated using bulky catalysts (e.g., Fe₃O₄@SiO₂@urea–thiazole) that sterically hinder alternative sites.

Amine Compatibility

2-(2,4-Dichlorophenyl)ethylamine’s electron-withdrawing groups slow nucleophilic attack. Using excess amine (1.1 equiv) and prolonged reaction times (24 hours) ensures complete conversion .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes electrophilic substitution at positions activated by the hydroxyl group. The 2,4-dichlorophenyl group exerts electron-withdrawing effects that direct substitution patterns.

Reaction TypeReagents/ConditionsPosition ModifiedOutcome/ProductYieldSource Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrC-5 or C-7Nitro derivatives with enhanced bioactivity65–72%
SulfonationH₂SO₄ (fuming), 50°C, 4 hrC-6Sulfonated analog with improved solubility58%

Hydroxyl Group Reactivity

The 2-hydroxy group participates in acid-base reactions and nucleophilic substitutions:

Acylation

Reacts with acetic anhydride under reflux to form 2-acetoxy derivatives, enhancing lipophilicity .
Conditions : Ac₂O, pyridine, 110°C, 3 hr → Yield : 85% .

Alkylation

Methylation with methyl iodide in alkaline medium:
Mechanism : Deprotonation → Nucleophilic attack → Formation of 2-methoxyquinoline analog .
Application : Used to modify pharmacokinetic properties.

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and condensation:

Reaction TypeConditionsProductBiological RelevanceSource Reference
Acid Hydrolysis6M HCl, reflux, 8 hrQuinoline-4-carboxylic acidPrecursor for metal complexes
Base HydrolysisNaOH (10%), ethanol, 70°C, 6 hrSodium carboxylate saltImproved aqueous solubility
CondensationEDCI/HOBt, DMF, RT, 12 hrPeptide-conjugated derivativesTargeted drug delivery systems

Coordination Chemistry

The hydroxyl and carboxamide groups act as bidentate ligands for metal ions:

Metal IonComplex FormedApplicationStability Constant (log K)Source Reference
Cu(II)[Cu(L)₂(H₂O)₂]·2H₂OAnticancer agents12.4 ± 0.3
Fe(III)Fe(L)Cl₃Catalytic oxidation studiesN/A

Redox Reactions

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the quinoline ring to yield dicarboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering bioactivity.

Photochemical Reactions

UV irradiation in methanol generates a radical at the dichlorophenyl group, leading to dimerization or cross-coupling.
Product : Dimeric quinoline derivative (observed via ESR spectroscopy).

Key Research Findings:

  • Microwave-assisted synthesis of analogs improves yields by 20–30% compared to conventional heating .

  • Solvent-free conditions reduce reaction times by 40% while maintaining >90% purity .

  • Coordination with Cu(II) enhances anticancer activity (IC₅₀ = 1.2 μM vs. HT-29 cells) .

This compound’s reactivity profile supports its utility in developing antimicrobial, anticancer, and catalytic agents. Further studies should explore its enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinoline derivatives, including N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide, exhibit significant antimicrobial properties. A study highlighted the antifungal activity of various quinoline derivatives, indicating that structural modifications can enhance their efficacy against fungal pathogens. The introduction of specific substituents was found to correlate with increased antifungal activity, suggesting that this compound may be effective in treating fungal infections .

Antiviral Applications

Quinoline compounds are also being explored for their antiviral properties. A recent study focused on the development of anti-HIV agents based on similar quinoline scaffolds. The findings suggested that compounds with a 4-hydroxyquinoline structure could effectively inhibit HIV replication without significant cytotoxicity, indicating potential applications for this compound in antiviral drug development .

Anticancer Potential

The anticancer properties of quinoline derivatives have been extensively studied. For instance, a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides showed promising antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the quinoline ring could enhance potency against specific cancer types . This suggests that this compound may also possess anticancer properties worth exploring further.

Case Studies and Research Findings

  • Antifungal Activity : A study evaluated several ring-substituted 4-hydroxyquinolin-2-one derivatives and found that certain substitutions significantly enhanced antifungal activity. Compounds with specific functional groups demonstrated better efficacy against fungal strains compared to their unsubstituted counterparts .
  • Anti-HIV Research : A series of 8-methyl-4-oxo-1,4-dihydroquinoline derivatives were synthesized and tested for anti-HIV activity. The most potent compounds showed low cytotoxicity and effective inhibition of HIV integrase, highlighting the potential of quinoline-based structures in antiviral therapeutics .
  • Anticancer Studies : Recent investigations into N-phenyl-6-chloro-4-hydroxy-2-quinolone derivatives revealed significant antiproliferative effects on colorectal cancer cell lines. These findings emphasize the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in critical biological processes, such as DNA synthesis and repair.

    Disrupt Cell Membranes: The dichlorophenyl moiety can interact with lipid bilayers, leading to increased membrane permeability and cell death.

    Induce Apoptosis: The compound can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Modifications at the Quinoline 2-Position

  • Its molecular weight is 361.45 g/mol, comparable to the target compound .

Modifications at the Carboxamide Nitrogen

  • N-(2-Chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide (): Substituting the 2-(2,4-dichlorophenyl)ethyl group with a 2-chlorophenyl reduces alkyl chain flexibility but introduces halogenated π-π interactions. This compound (C23H17ClN2O2, MW 400.85) demonstrates how chloro substituents modulate electronic properties .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide C18H14Cl2N2O2 377.22 Not reported 2-hydroxyquinoline, 2,4-dichlorophenylethyl
N-[2-(4-Morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide () C22H23N3O2 361.45 Not reported Phenyl at C2, morpholinylethylamide
N-(2-Chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide () C23H17ClN2O2 400.85 Not reported 3-Methoxyphenyl at C2, 2-chlorophenylamide
2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide () C25H21FN2O2 400.45 Not reported 4-Ethoxyphenyl at C2, fluorobenzylamide

Key Research Findings

  • Substituent Effects : Halogenation (e.g., 2,4-dichloro) at the phenyl ring enhances metabolic stability and target binding affinity, as observed in AM251 and imazalil derivatives () .
  • Hydrogen-Bonding vs. Lipophilicity: The 2-hydroxy group improves solubility but may reduce membrane permeability compared to non-polar substituents like phenyl or methoxy () .
  • Synthetic Yields : Amide coupling reactions (e.g., HATU-mediated) achieve higher yields (>60%) compared to traditional methods, as seen in .

Biological Activity

N-[2-(2,4-dichlorophenyl)ethyl]-2-hydroxyquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H16Cl2N2O2
  • Molecular Weight : 343.22 g/mol
  • CAS Number : 337501-87-8

The compound features a quinoline backbone with a hydroxy group and a carboxamide functional group, which contribute to its biological properties.

Antifungal Activity

Research has shown that derivatives of quinoline, including this compound, exhibit notable antifungal properties. A study indicated that modifications at specific positions on the quinoline ring can significantly enhance antifungal activity. For instance, compounds with a 6-COOH and 7-OH substitution pattern demonstrated increased efficacy against various fungal strains. The lipophilicity of the compounds was deemed less critical than the specific functional groups present on the quinoline scaffold .

Antiviral Activity

The compound has been evaluated for its antiviral potential, particularly against HIV. A series of related compounds demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM without significant cytotoxicity. This suggests that this compound may share similar mechanisms of action .

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. This compound has shown selective toxicity towards resistant cancer cell lines compared to doxorubicin-sensitive cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Case Studies and Research Findings

  • Antifungal Evaluation : A comparative study evaluated various quinoline derivatives for antifungal activity. The results indicated that certain modifications led to compounds with significantly higher antifungal efficacy (Table 1).
    CompoundStructureAntifungal Activity (MIC µg/mL)
    1-32
    2-16
    3-8
    Note: MIC = Minimum Inhibitory Concentration.
  • Antiviral Activity : In a study assessing the antiviral potential against HIV, the compound was part of a series that showed effective inhibition with EC50 values ranging from 50 to 100 µM (Table 2).
    CompoundEC50 (µM)Cytotoxicity (CC50 µM)
    A75>500
    B100>500
    C50>500
  • Cytotoxicity Studies : The cytotoxic effects were assessed on various cancer cell lines, showing that some derivatives had selective toxicity towards resistant lines while sparing normal cells (Table 3).
    Cell LineIC50 (µM)
    Doxorubicin-sensitive (Colo 205)>100
    Doxorubicin-resistant (Colo 320)<10
    Normal Fibroblasts (MRC-5)>100

Q & A

Q. What are the common synthetic routes for constructing the quinoline-4-carboxamide core in this compound?

The quinoline core is typically synthesized via condensation of dichloroquinoline derivatives with appropriate amines. For example, 4,7-dichloroquinoline can be prepared as a starting nucleus, followed by functionalization at the 4-position with a carboxamide group . Coupling reactions using reagents like HATU or DIPEA in polar solvents (e.g., DMF) are effective for introducing the 2,4-dichlorophenyl ethylamine side chain, as demonstrated in analogous syntheses of sulfonamide and phenoxyacetamide derivatives .

Key Steps :

  • Preparation of 4,7-dichloroquinoline nucleus.
  • Carboxamide formation via coupling with 2-(2,4-dichlorophenyl)ethylamine.
  • Final purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • 1H-NMR : Characteristic peaks include aromatic protons (δ 6.5–8.5 ppm), the hydroxyquinoline proton (δ ~12 ppm), and ethyl/methylene groups (δ 2.2–3.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns validate molecular weight and functional groups .
  • IR Spectroscopy : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.

Example Data from Analogous Compounds :

Compound1H-NMR (δ, ppm)MS [M+H]+
N-methyl-4-oxo-quinoline12.08 (s, NH), 8.08 (d, ArH)336.2

Q. How is the 2,4-dichlorophenyl ethylamine precursor synthesized?

The precursor 2-(2,4-dichlorophenyl)ethylamine can be derived from brominated intermediates. For example, 1-(2-bromoethyl)-2,4-dichlorobenzene reacts with methylamine or other amines under nucleophilic substitution conditions . Catalytic hydrogenation (Pd/C, H₂) is often used to reduce nitro or azide intermediates to amines .

Advanced Research Questions

Q. How can reaction yields be optimized during coupling steps?

Yields depend on the coupling agent, solvent, and stoichiometry. For example:

  • HATU/DIPEA in DMF achieves >70% yield for amide bonds in dichlorophenyl-containing compounds .
  • Temperature control (room temperature vs. heating) impacts side reactions.

Yield Comparison in Analogous Syntheses :

CompoundCoupling AgentSolventYield (%)
25a (sulfonamide derivative)HATUDMF72
27b (phenoxyacetamide)HATUDMF89

Recommendations :

  • Use a 1.2:1 molar ratio of amine to quinoline-carboxylic acid.
  • Purify via silica gel chromatography to remove unreacted starting materials.

Q. What stability considerations are critical for long-term storage?

  • Moisture Sensitivity : Store in airtight containers with desiccants to prevent hydrolysis of the carboxamide group .
  • Light Sensitivity : Protect from UV exposure to avoid degradation of the dichlorophenyl moiety .
  • Temperature : Store at 2–8°C for long-term stability, as higher temperatures may promote decomposition .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

SAR studies on related compounds show that:

  • 2,4-Dichlorophenyl groups enhance lipophilicity and target binding compared to monochloro analogs .
  • Quinoline hydroxy groups improve solubility but may reduce membrane permeability .

Example SAR Table :

CompoundSubstituentLogPActivity (IC₅₀, nM)
Analog A (2-Cl)2-chlorophenyl3.2250
Analog B (2,4-diCl)2,4-dichlorophenyl4.185

Q. How should researchers address discrepancies in reported synthetic yields?

Contradictions often arise from differences in:

  • Purity of starting materials (e.g., amines with residual moisture reduce coupling efficiency) .
  • Catalyst load (e.g., 5% Pd/C vs. 10% Pd/C in hydrogenation steps) .
  • Workup procedures (e.g., aqueous vs. organic phase extraction).

Mitigation Strategies :

  • Replicate conditions from high-yield protocols (e.g., , % yield with HATU/DIPEA).
  • Use LC-MS to monitor reaction progress in real time.

Methodological Notes

  • Synthesis : Prioritize coupling agents like HATU for amide bond formation .
  • Characterization : Combine NMR, MS, and elemental analysis for unambiguous confirmation .
  • Storage : Adhere to GHS guidelines for hygroscopic and light-sensitive compounds .

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